Predicted Lipophilicity (XLogP3-AA) vs. Non-Methylated Analog
The 2,2-dimethyl substitution significantly increases the predicted lipophilicity of the target compound relative to its non-methylated analog 4-(2,5-dichlorothiophen-3-yl)butanoic acid. The target compound has a computed XLogP3-AA of 4.6 [1], whereas the non-methylated analog, with a shorter aliphatic chain and no branching, has a predicted LogP that is estimated to be approximately 1.5–2.0 units lower based on structure-based calculation algorithms (class-level inference). This difference indicates substantially altered membrane permeability and distribution potential.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | 4-(2,5-dichlorothiophen-3-yl)butanoic acid (expected XLogP3-AA range: ~2.6–3.1) |
| Quantified Difference | Estimated difference: ~1.5–2.0 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2019 release) |
Why This Matters
Higher LogP indicates enhanced membrane permeability, which is critical for intracellular target engagement in cell-based assays.
- [1] PubChem. (2026). Compound Summary for CID 65298425, 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1496679-65-2. View Source
